molecular formula C15H19NO2 B017164 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile CAS No. 93413-76-4

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Cat. No.: B017164
CAS No.: 93413-76-4
M. Wt: 245.32 g/mol
InChI Key: ASYJSBPNAIDUHX-UHFFFAOYSA-N
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Description

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile is an organic compound that features a cyclohexyl group, a methoxyphenyl group, and a nitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzyl cyanide with cyclohexanone in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.

Reaction Conditions:

    Reagents: 4-methoxybenzyl cyanide, cyclohexanone, sodium hydride

    Solvent: Anhydrous tetrahydrofuran

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or potassium permanganate in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products

    Oxidation: 2-(1-Oxocyclohexyl)-2-(4-methoxyphenyl)acetonitrile

    Reduction: 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethylamine

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmaceutical compounds.

    Materials Science: Investigation of its properties for use in advanced materials.

    Biological Studies: Exploration of its biological activity and potential therapeutic effects.

    Industrial Chemistry: Utilization in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile can be compared with similar compounds such as:

    2-(1-Hydroxycyclohexyl)-2-phenylacetonitrile: Lacks the methoxy group, which may affect its reactivity and applications.

    2-(1-Hydroxycyclohexyl)-2-(4-chlorophenyl)acetonitrile: Contains a chloro group instead of a methoxy group, which can influence its chemical properties and biological activity.

The presence of the methoxy group in this compound makes it unique, potentially enhancing its solubility and reactivity in certain reactions.

Properties

IUPAC Name

2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYJSBPNAIDUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101257342
Record name 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol
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Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93413-76-4, 131801-69-9
Record name 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93413-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetonitrile, α-(1-hydroxycyclohexyl)-4-methoxy
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Record name Benzeneacetonitrile, α-(1-hydroxycyclohexyl)-4-methoxy
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.376
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

p-Methoxyphenylacetonitrile (50 gm, 0.3 mole) was added to dry tetrahydrofuran (250 ml) and the solution cooled to -70° C. under nitrogen. n-Butyl lithium in hexane (210 ml, 0.3 mole) was added dropwise, with stirring. The temperature was maintained below -50° C. and a yellow precipitate appeared. After the addition was complete, the reaction mixture was maintained below -50° C. for 30 minutes and cyclohexanone (35 ml, 0.3 mole) was added. After a further 45 minutes below -50° C. the temperature was allowed to rise to 0° C. and a saturated ammonium chloride solution was added. The layers were separated and the aqueous layer extracted with diethyl ether. The combined organic solution was washed with brine, dried over magnesium sulphate and evaporated. The product crystallized (25.2 gm, m.p. 125°-127° C.).
Quantity
50 g
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reactant
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250 mL
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210 mL
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35 mL
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Synthesis routes and methods II

Procedure details

A solution of 4-methoxybenzylnitrile (53.5 g, 0.36 mol) in 400 mL THF was cooled to −78° C. followed by slow addition of a 2.0 M THF solution of lithium diisopropylamide (200 mL, 0.40 mol) maintaining the reaction temperature below −65 ° C. The reaction was stirred at −78° C. for 30 minutes. Cyclohexanone (39.5 g, 0.40 mol) was added at a rate such that the reaction temperature did not rise above −65° C. After the addition reaction was stirred at −78° C. for 2 hours, then was poured into 1 L saturated aqueous NH4Cl containing ice. The mixture was stirred for 15 minutes and was extracted with ethyl acetate (4×200 mL). Combined ethyl acetate layer was washed with water (3×100 mL), brine (1×100 mL) and dried (Na2SO4). Ethyl acetate was evaporated in vacuo to give colorless solid that was trichurated with hexane. The precipitate was filtered, washed with hexane, dried in vacuo to give colorless solid (72.0 g, 80.7% yield). 1H (CDCl3): 7.30 and 6.90 (q, 4H), 3.80 (s, 3H), 3.75 (s, 1H), 1.55 (m, 10H); 13C (CDCl3): 159.8, 130.8, 123.8, 120.0, 114.1, 72.9, 55.5, 49.5, 34.9, 25.3, 21.6.
[Compound]
Name
4-methoxybenzylnitrile
Quantity
53.5 g
Type
reactant
Reaction Step One
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Quantity
400 mL
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39.5 g
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reactant
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Quantity
1 L
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reactant
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0 (± 1) mol
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reactant
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200 mL
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Yield
80.7%

Synthesis routes and methods III

Procedure details

Lithium diisopropylamide was made from 1.6M butyl lithium in hexane (325 ml), diisopropylamine (73 ml) and toluene (300 ml) under an inert atmosphere of nitrogen. A solution of p-methoxyphenylacetonitrile (76.5 g) in toluene (75 ml) was added to the solution under nitrogen over 15 minutes whilst the internal temperature was maintained below 10° C. After a half hour a solution of cyclohexanone (46 g) in toluene (50 ml) was added over 15 minutes to the reaction mixture under nitrogen whilst the internal temperature was maintained below 10° C. After a further half hour the mixture was blown over onto an ice-cold mixture of 12N hydrochloric acid (100 ml) and water (1l). The crystalline material was filtered off and then taken up into dichloromethane. The solution was washed with water and dried. The solvent was replaced with di-isopropyl ether by distillation. After cooling, the product was filtered and dried in vacuo to yield 91 g (79% yield ) of the title compound.
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50 mL
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ice
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100 mL
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325 mL
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Reaction Step Six
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73 mL
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300 mL
Type
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Reaction Step Eight
Yield
79%
Customer
Q & A

Q1: What is the significance of the "one-step" synthesis method for Venlafaxine described in the research?

A1: The research paper [] details a novel "one-step" synthesis method for Venlafaxine and N-dismethylvenlafaxine using 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile as a starting material. This is significant because traditional methods for synthesizing these compounds often involve multiple steps, which can be time-consuming and costly. A one-step synthesis offers potential advantages in terms of efficiency and cost-effectiveness for pharmaceutical production.

Q2: How is the structure of this compound characterized in the research?

A2: The research paper [] characterizes the crystal structure of this compound. It reveals that the molecule exists as dimers linked by interactions between the hydroxyl (-OH) group of one molecule and the nitrile (-CN) group of another []. These dimers further connect through C-H⋯O hydrogen bonds to form an extended ladder-like chain structure in the solid state. This structural information is valuable for understanding the compound's physical properties and potential reactivity.

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